molecular formula C19H27N3O2 B3016874 1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 954660-21-0

1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No. B3016874
CAS RN: 954660-21-0
M. Wt: 329.444
InChI Key: TXAKHJCLDIAOMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives can involve multi-component reactions, as seen in the synthesis of a novel uracil derivative reported in one of the papers. This process includes the use of an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide, with a Pd-catalyzed carbonylation step leading to a β-ketoacylpalladium key intermediate. The subsequent steps involve the formation of non-symmetrical urea and a chemo-selective acylation, followed by cyclization to yield the final product .

Molecular Structure Analysis

The molecular structure of urea derivatives can be complex, with the potential for intramolecular hydrogen bonding and disorder in the substituent groups, as observed in the structures of cyclohexyl-1 [(cycloheptylamino-4 pyridyl-3)sulfonyl]-3 urea and its hydrogen nitrate counterpart . These structures can exhibit intramolecular hydrogen bonds, such as N--H...N and N--H...O, and geometrical parameters that may indicate proton transfer events.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including complexation with other molecules. For instance, pyrid-2-yl ureas have been shown to bind cytosine with varying binding constants, influenced by the nature of substituents on the urea molecule. Electron-withdrawing substituents can facilitate intermolecular complexation with cytosine, leading to larger binding constants .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be influenced by their molecular structure and substituents. For example, the presence of a positively charged substituent can significantly affect the equilibrium between conformational isomers of pyrid-2-yl ureas, favoring one form over another. Additionally, the lipophilicity and polarity of the molecules can be altered by substituting different alkyl groups, which can have implications for their pharmacokinetic properties and potential as drug inhibitors .

Scientific Research Applications

Conformational Studies and Molecular Interactions

Substituent Effects on Pyrid-2-yl Ureas

Research on pyrid-2-yl ureas has shown how substituent effects can influence intramolecular hydrogen bonding and complexation with molecules like cytosine. Such studies are crucial for designing molecules with targeted binding properties for biological or material science applications Chia-Hui Chien et al., 2004.

Synthesis and Characterization of Novel Compounds

Novel Synthesis of Cyclic Dipeptidyl Ureas

The synthesis of new classes of cyclic dipeptidyl ureas demonstrates the versatility of urea compounds in creating bioactive molecules, which could be applied in drug discovery and development M. Sañudo et al., 2006.

Photocatalytic Applications

Photocyclization of N-Alkyl-N-(3-aryl-3-butenyl) Ureas

Studies on the photocyclization of urea derivatives highlight the potential of urea compounds in photocatalytic applications, offering pathways for the synthesis of heterocyclic compounds with significant chemical and biological properties H. Aoyama et al., 1988.

Antimicrobial and Anticancer Activities

Antimicrobial and Anticancer Activities of Urea Derivatives

Research into the biological activities of urea derivatives has revealed their potential as antimicrobial and anticancer agents. This opens up possibilities for the development of new therapeutic agents based on urea functional groups E. El-Sawy et al., 2013.

Molecular Complexation and Folding

Complexation-Induced Unfolding of Heterocyclic Ureas

The study of heterocyclic ureas and their ability to unfold and form hydrogen-bonded complexes provides insights into the structural flexibility of urea compounds, which is essential for understanding their interactions in biological systems and material science Perry S. Corbin et al., 2001.

properties

IUPAC Name

1-cyclohexyl-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-7-9-17(10-8-14)22-13-15(11-18(22)23)12-20-19(24)21-16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAKHJCLDIAOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

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